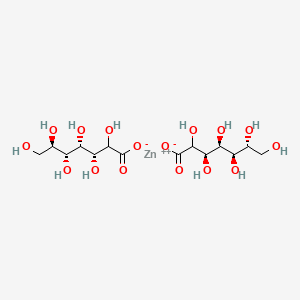
trans-2-Tetradecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Tetradecene: is an organic compound with the molecular formula C14H28 . It is an alkene, specifically a long-chain hydrocarbon with a double bond between the second and third carbon atoms in the trans configuration. This compound is part of the larger family of alkenes, which are characterized by the presence of at least one carbon-carbon double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing trans-2-Tetradecene involves the hydroboration-oxidation of 1-tetradecene. This process typically uses borane (BH3) followed by hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) to convert the intermediate organoborane into the desired alkene.
Wittig Reaction: Another synthetic route involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the alkene. This method allows for precise control over the double bond’s position and configuration.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic dehydrogenation of tetradecane. This process involves the removal of hydrogen atoms from tetradecane using a catalyst, typically a metal such as platinum or palladium, under high temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-Tetradecene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: The compound can be reduced to tetradecane using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).
Substitution: this compound can participate in substitution reactions, particularly halogenation, where halogens like chlorine (Cl2) or bromine (Br2) add across the double bond to form dihaloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Tetradecane
Substitution: 2,3-dichlorotetradecane, 2,3-dibromotetradecane
Scientific Research Applications
Chemistry: trans-2-Tetradecene is used as a starting material in organic synthesis. Its double bond allows for various functionalization reactions, making it a versatile intermediate in the production of more complex molecules.
Biology: In biological research, this compound can be used as a model compound to study the behavior of alkenes in biological systems. It is also used in the synthesis of bioactive molecules.
Medicine: While not directly used as a drug, this compound serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity and are investigated for potential therapeutic applications.
Industry: In industrial applications, this compound is used as a component in lubricants, surfactants, and polymer additives. Its chemical properties make it suitable for enhancing the performance of these products.
Mechanism of Action
The mechanism of action of trans-2-Tetradecene primarily involves its reactivity at the double bond. The double bond can undergo various chemical transformations, such as addition, oxidation, and reduction, which are facilitated by specific reagents and catalysts. These reactions enable the compound to participate in the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
cis-2-Tetradecene: Similar in structure but with the double bond in the cis configuration.
1-Tetradecene: An isomer with the double bond at the first carbon position.
Tetradecane: The fully saturated alkane counterpart without any double bonds.
Uniqueness: trans-2-Tetradecene is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and physical properties. The trans configuration results in a more linear structure compared to the cis isomer, affecting its boiling point, melting point, and overall stability.
Properties
CAS No. |
35953-54-9 |
|---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
(E)-tetradec-2-ene |
InChI |
InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5H,4,6-14H2,1-2H3/b5-3+ |
InChI Key |
OBDUMNZXAIUUTH-HWKANZROSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C/C |
Canonical SMILES |
CCCCCCCCCCCC=CC |
physical_description |
Colorless liquid; [CAMEO] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


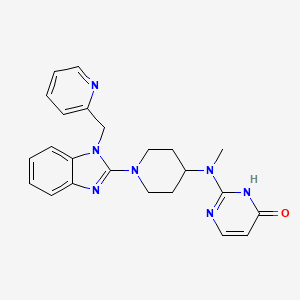

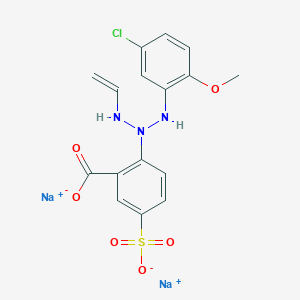
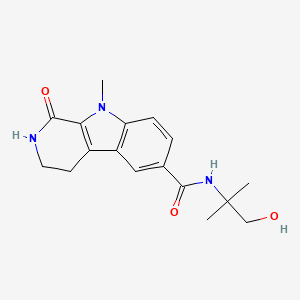
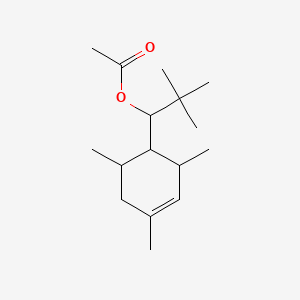



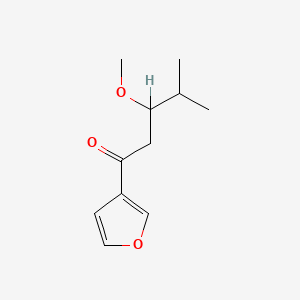

![zinc;bis(2-cyanoethyl)-[7-(diethylamino)phenoxazin-3-ylidene]azanium;tetrachloride](/img/structure/B12693626.png)


